

ATTO 633 in Flow Cytometry (FACS): Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691

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These application notes provide a comprehensive guide to utilizing the fluorescent dye **ATTO 633** in flow cytometry applications. This document covers the dye's fundamental properties, detailed protocols for antibody conjugation and cell staining, and guidance on its incorporation into multicolor flow cytometry panels.

Introduction to ATTO 633

ATTO 633 is a fluorescent label belonging to a new generation of dyes for the red spectral region.^{[1][2][3][4]} Key characteristics include strong absorption, high fluorescence quantum yield, and significant thermal and photostability.^{[1][2][3][4]} Its fluorescence is largely independent of pH in the range of 2 to 11, making it robust for various biological applications.^{[1][2]} **ATTO 633** is a cationic dye that carries a net positive charge of +1 after coupling to a substrate and is moderately hydrophilic.^{[1][2]} These properties make **ATTO 633** highly suitable for a range of applications, including flow cytometry (FACS), high-resolution microscopy, and single-molecule detection.^{[1][2][3]}

Key Properties of ATTO 633 for Flow Cytometry

Effective use of **ATTO 633** in flow cytometry requires an understanding of its spectral properties. This dye is efficiently excited by the 633 nm line of a He:Ne laser or a 635 nm diode laser, which are common on many flow cytometers.^{[2][3]}

Table 1: Spectral and Physicochemical Properties of **ATTO 633**

Property	Value	Reference
Excitation Maximum (λ_{ex})	629 nm	[1]
Emission Maximum (λ_{em})	657 nm	[1]
Molar Extinction Coefficient	130,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield	0.64	[1]
Fluorescence Lifetime	3.3 ns	[1]
Molecular Weight	~677 g/mol	[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with **ATTO 633 NHS Ester**

This protocol describes the covalent labeling of antibodies with **ATTO 633** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.

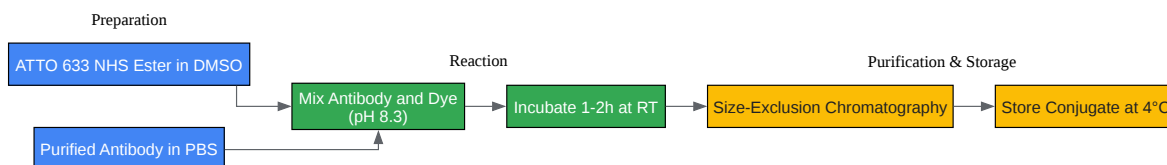
Materials:

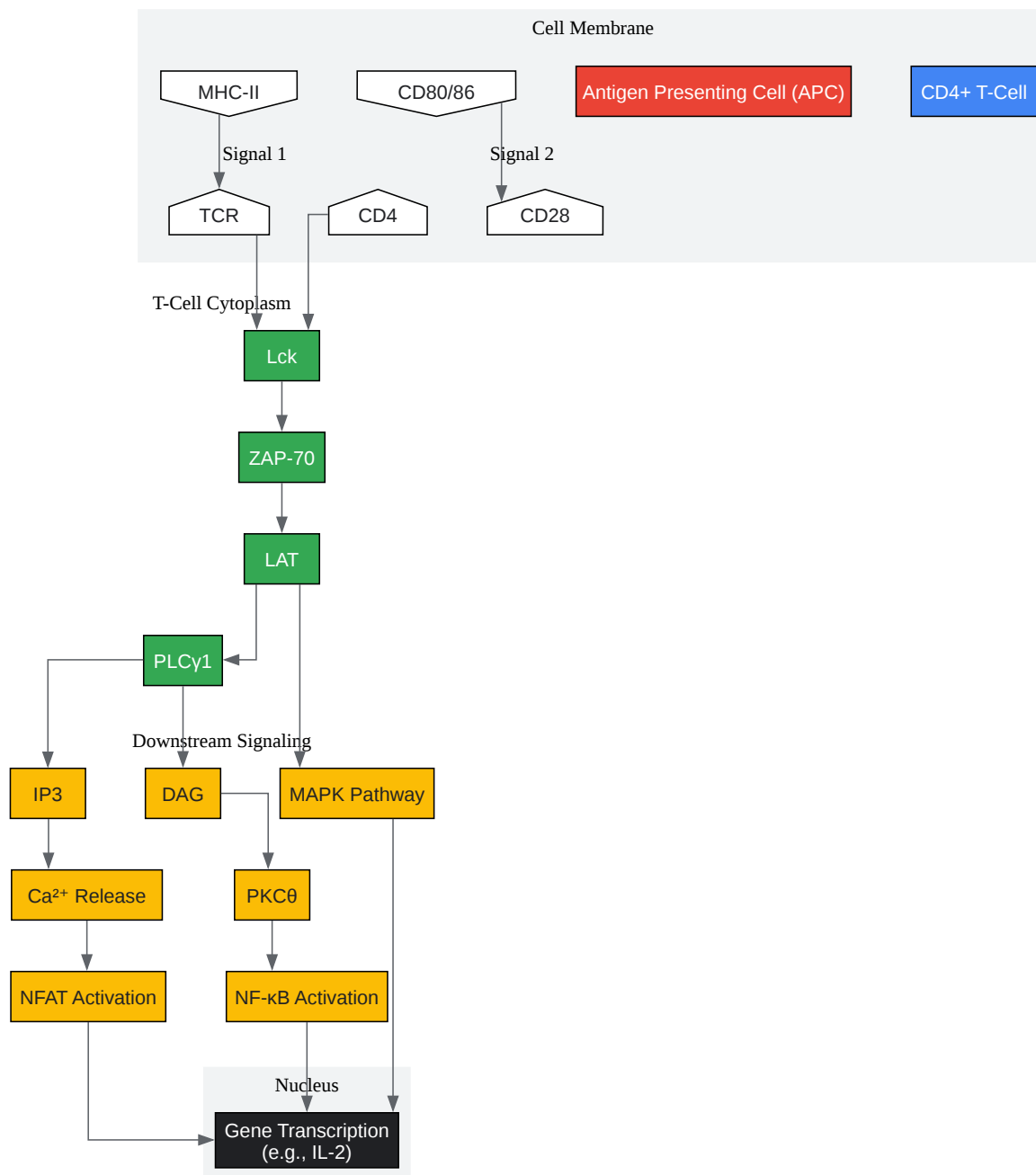
- Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 633** NHS ester
- Anhydrous, amine-free DMSO or DMF
- 1 M Sodium bicarbonate buffer, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- PBS, pH 7.4

Procedure:

- **Antibody Preparation:** Dialyze the antibody against PBS overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1 mg/mL.
- **Reaction Buffer Adjustment:** Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
- **ATTO 633 NHS Ester Preparation:** Immediately before use, dissolve the **ATTO 633** NHS ester in DMSO or DMF to a concentration of 1-2 mg/mL.
- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
- **Determination of Degree of Labeling (DOL):** The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and 630 nm.
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

Diagram 1: Antibody Conjugation Workflow





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References

- 1. researchgate.net [researchgate.net]
- 2. T-cell activation | British Society for Immunology [immunology.org]
- 3. Combined analysis of intracellular signalling and immunophenotype of human peripheral blood basophils by flow cytometry: a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
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